molecular formula C14H19NO B12982297 1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone

1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone

Cat. No.: B12982297
M. Wt: 217.31 g/mol
InChI Key: WLLFFDSRCIVDEH-UHFFFAOYSA-N
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Description

1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group and a methyl group, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Ethanone Moiety: The ethanone group can be added through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpyrrolidin-3-one: A structurally similar compound with a ketone group instead of an ethanone moiety.

    1-Benzyl-3-pyrrolidinone: Another similar compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness: 1-(1-Benzyl-4-methylpyrrolidin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzyl group, methyl group, and ethanone moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(1-benzyl-4-methylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C14H19NO/c1-11-8-15(10-14(11)12(2)16)9-13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3

InChI Key

WLLFFDSRCIVDEH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)C)CC2=CC=CC=C2

Origin of Product

United States

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